Direct Head-to-Head Comparison: ML395 vs. ML298 for In Vivo Suitability
ML395 is a direct successor to ML298 and was designed to address its key deficiencies. The primary study describes ML395 as an 'improvement over our first generation PLD2 selective inhibitor, ML298' [1]. This is not based solely on potency but on a multi-parameter optimization. The specific improvements are quantified in the DMPK profile and ancillary pharmacology, detailed in other evidence items below. The authors explicitly state ML395 can be used in vivo 'in a manner previously unavailable' due to the PK and solubility issues of ML298 [1].
| Evidence Dimension | Overall Suitability for In Vivo Use |
|---|---|
| Target Compound Data | Possesses favorable physiochemical and DMPK properties; exceptional solubility, stability, and PK [1]. |
| Comparator Or Baseline | ML298 (First generation PLD2 inhibitor) [1]. |
| Quantified Difference | ML395 is an improvement over ML298, which 'possessed only modest PK, modest solubility and toxicity at higher concentrations' [1]. |
| Conditions | Qualitative assessment from the primary probe report based on multi-parameter optimization. |
Why This Matters
For studies requiring systemic administration or long-term exposure in vivo, ML395 is the only validated PLD2-selective probe of this series with the required PK properties for reliable target engagement.
- [1] O'Reilly MC, Scott SA, Daniels JS, Morrison R, Engers JL, Oguin T, Thomas P, Brown HA, Lindsley CW. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. 2015 Jan 16 [updated 2015 Jan 16]. View Source
